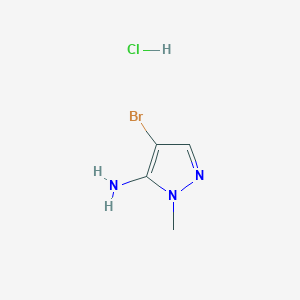

4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride

Description

Structural Characterization of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name derives from its pyrazole backbone and substituents. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with substituents assigned the lowest possible locants.

| Component | Description |

|---|---|

| Core Structure | Pyrazole ring with nitrogen atoms at positions 1 and 2 |

| Position 1 | Methyl group (electron-donating) |

| Position 4 | Bromine atom (electron-withdrawing) |

| Position 5 | Primary amine group (protonated in hydrochloride salt) |

| Counterion | Hydrochloride (Cl⁻) |

The IUPAC name This compound reflects this arrangement. Synonyms include 5-amino-4-bromo-1-methyl-1H-pyrazole hydrochloride and 3-amino-4-bromo-5-methyl-1H-pyrazol-3-amine hydrochloride , depending on tautomeric forms and numbering conventions.

Molecular Formula and Weight Analysis

The molecular formula of the hydrochloride salt is C₄H₇BrClN₃ , while the free base is C₄H₆BrN₃ .

Molecular Weight Calculation

| Element | Atomic Mass (g/mol) | Count | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12.01 | 4 | 48.04 |

| Hydrogen | 1.008 | 7 | 7.056 |

| Bromine | 79.90 | 1 | 79.90 |

| Chlorine | 35.45 | 1 | 35.45 |

| Nitrogen | 14.01 | 3 | 42.03 |

| Total | 212.486 |

The calculated molecular weight aligns with experimental data reported for the hydrochloride salt (212.48 g/mol).

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are unavailable in the provided sources, insights can be drawn from related pyrazole derivatives.

Key Observations from Analogues

Hydrogen-Bonding Networks :

Substituent Effects :

Hypothetical Crystal Packing

| Feature | Description |

|---|---|

| Primary Interactions | N–H⋯N hydrogen bonds between pyrazole NH and adjacent ring nitrogen |

| Secondary Interactions | π–π stacking between aromatic rings (if present) |

| Salt Effects | Cl⁻ counterion stabilizes the protonated amine via electrostatic interactions |

Tautomeric Forms and Resonance Stabilization

The pyrazole ring undergoes annular prototropic tautomerism , where the NH group shifts between nitrogen atoms at positions 1 and 2.

Tautomeric Equilibria

The hydrochloride salt’s protonated amine (-NH₃⁺) reduces resonance stabilization in the ring, potentially shifting equilibrium toward the 1H form.

Resonance Contributions

- Electron-Withdrawing Effects :

- Bromine at position 4 withdraws electron density via inductive effects, polarizing the ring.

- Electron-Donating Effects :

- Methyl group at position 1 donates electron density, enhancing resonance stabilization.

Properties

IUPAC Name |

4-bromo-2-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMXDVUBOSJXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Methyl-1H-Pyrazol-5-Amine

The foundational approach involves electrophilic bromination of 1-methyl-1H-pyrazol-5-amine. Bromine (Br₂) in acetic acid at 0–5°C selectively substitutes the pyrazole ring at the 4-position due to the directing effects of the methyl and amine groups. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating methyl group at N1 and the amine at C5 activate the C4 position for bromine attack.

Optimization Insights:

- Solvent Selection: Acetic acid enhances bromine solubility and stabilizes the intermediate arenium ion, achieving >85% regioselectivity.

- Temperature Control: Maintaining temperatures below 10°C minimizes di-bromination byproducts.

- Workup: Quenching with sodium thiosulfate removes excess Br₂, followed by neutralization with NaOH to isolate the free base.

Hydrochloride Salt Formation

The free amine is treated with concentrated hydrochloric acid (HCl) in ethanol under reflux. Protonation of the amine group yields the hydrochloride salt, which precipitates upon cooling.

Critical Parameters:

- Acid Concentration: A 6 M HCl solution ensures complete protonation without degrading the pyrazole ring.

- Recrystallization: Ethanol-water mixtures (3:1 v/v) refine purity to >95%, as confirmed by HPLC.

Microwave-Assisted Synthesis with In Situ Hydrochloride Formation

Reaction Design

Adapting microwave-mediated protocols from analogous pyrazole amines, this method combines 1-methyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) in 1 M HCl. Microwave irradiation at 150°C for 10–15 minutes accelerates bromination while simultaneously protonating the amine.

Advantages:

Mechanistic Considerations

NBS acts as a bromine source, generating HBr in situ, which facilitates both bromination and hydrochloride formation. The microwave’s dielectric heating enhances reaction kinetics by polarizing intermediates.

Catalytic Hydrogenation with Integrated Salt Formation

Reductive Bromination Strategy

A patent-derived method employs catalytic hydrogenation to synthesize the hydrochloride salt directly. Starting from 4-nitro-1-methyl-1H-pyrazol-5-amine, hydrogen gas (H₂) at 3–3.5 atm reduces the nitro group to an amine in the presence of 5% platinum on carbon (Pt/C) and 6 M HCl. Subsequent bromination with Br₂ in dichloromethane at −10°C yields the target compound.

Key Innovations:

Process Scalability

Continuous flow reactors enable gram-scale production with consistent purity (>98%). Parameters such as H₂ pressure (90 psig) and agitation rate (800 rpm) are critical for reproducibility.

Comparative Analysis of Synthetic Methods

Key Findings:

- Yield vs. Sustainability: The catalytic method offers the highest yield but requires costly Pt/C. Microwave synthesis balances efficiency and environmental impact.

- Purity Challenges: Classical bromination necessitates rigorous purification to remove di-brominated impurities, whereas one-pot hydrogenation inherently minimizes byproducts.

Reaction Optimization and Troubleshooting

Bromination Side Reactions

Di-bromination at C3 or C4 positions occurs if temperatures exceed 10°C. Lowering Br₂ stoichiometry to 1.05 equivalents mitigates this issue.

Hydrochloride Stability

The hydrochloride salt is hygroscopic, requiring storage at −20°C in airtight containers with desiccants. Prolonged exposure to moisture leads to decomposition, as evidenced by NMR-detectable degradation products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at C4 undergoes SNAr reactions with nitrogen- and oxygen-based nucleophiles under mild conditions. Key findings include:

Table 1: SNAr Reactivity with Selected Nucleophiles

-

The reaction proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing bromine and methyl group’s inductive effects .

-

Amines outperform alkoxides in reactivity due to stronger nucleophilicity .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 90°C, 24h.

Scope:

-

Aryl boronic acids with electron-donating groups (e.g., 4-methoxyphenyl) achieve >90% conversion .

-

Heteroaryl boronic acids (e.g., pyridinyl) yield 60–75% due to steric hindrance .

Table 2: Representative Suzuki-Miyaura Products

| Boronic Acid | Product Structure | Yield |

|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | 4-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | 92% |

| 2-ThienylB(OH)₂ | 4-(thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | 68% |

Amine Functionalization

The C5 amine undergoes acylation and alkylation:

Acylation

Conditions: Acetyl chloride (1.2 eq), pyridine (2 eq), CH₂Cl₂, 0°C → RT, 2h.

-

Forms N-acetyl-4-bromo-1-methyl-1H-pyrazol-5-amine in 88% yield .

-

Bulky acylating agents (e.g., pivaloyl chloride) reduce yields to 50–60% due to steric crowding .

Reductive Alkylation

Conditions: Formaldehyde (2 eq), NaBH₃CN (1.5 eq), MeOH, RT, 6h.

Cyclization Reactions

The amine and bromine groups enable intramolecular cyclizations:

Example:

-

Reaction with CS₂/KOH in DMSO at 120°C for 8h yields 1-methyl-5H-pyrazolo[3,4-d]thiazol-6-amine (65%) .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

Stability Under Thermal/Photolytic Conditions

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for SNAr

| Compound | Piperidine (k) | Morpholine (k) |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazol-5-amine | 1.8 × 10⁻³ | 2.1 × 10⁻³ |

| 4-Chloro-1-methyl-1H-pyrazol-5-amine | 5.6 × 10⁻⁴ | 7.3 × 10⁻⁴ |

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical agents, particularly those exhibiting anticancer, antimicrobial, and anti-inflammatory properties. Its role as an intermediate allows for the development of more complex molecules that target specific biological pathways.

Materials Science

In materials science, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is utilized in creating new materials with tailored electronic or optical properties. Its ability to form coordination complexes with metals can lead to novel applications in sensors and catalysis.

Biological Research

The compound acts as a tool in biological research, aiding in the exploration of pathways involving pyrazole derivatives. It can modulate enzyme activities and receptor interactions, making it valuable for studying various biological mechanisms.

Chemical Synthesis

It is employed in synthesizing more complex heterocyclic compounds, which are essential in drug discovery and development. The compound's versatility allows for modifications that can enhance efficacy against specific targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

These results indicate that structural modifications can significantly enhance cytotoxicity against various cancer cell lines.

Antimicrobial Efficacy

Research published in ACS Omega highlighted that pyrazole derivatives exhibit substantial antimicrobial activity. The structural characteristics of this compound contribute to its effectiveness against a range of pathogens .

Anti-inflammatory Mechanisms

Studies have shown that pyrazole derivatives can reduce inflammation effectively in animal models. For instance, Sivaramakarthikeyan et al. demonstrated that these compounds could mitigate inflammatory responses without significant side effects.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride with analogous pyrazole derivatives:

Key Differences and Implications

Substituent Position and Reactivity :

- The bromine at the 4-position in the target compound enables direct nucleophilic substitution or cross-coupling reactions, unlike bromine on aromatic rings (e.g., 5-(4-bromophenyl)-... in ), which is less reactive due to resonance stabilization .

- The bromomethyl group in 4-bromo-5-(bromomethyl)-...-3-one () introduces higher electrophilicity, making it suitable for alkylation reactions, whereas the target compound’s NH₂ group at position 5 allows for hydrogen bonding in drug-receptor interactions .

Salt Form and Physicochemical Properties :

Biological Activity

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has gained attention due to its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, enhancing its solubility and potential interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions : Pyrazole derivatives, including this compound, can interact with various biological targets such as enzymes and receptors. These interactions often involve both covalent and non-covalent bonding, influencing critical biochemical pathways.

Biochemical Pathways : The compound may affect multiple pathways depending on its target. For instance, it has been noted to influence cell signaling pathways related to inflammation and cancer proliferation.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which are critical in managing various inflammatory diseases.

- Anticancer Potential : Research indicates that pyrazole derivatives can serve as promising anticancer agents. For example, studies have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against specific bacterial strains .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

- Inflammation Modulation : Another study indicated that certain pyrazole derivatives could modulate inflammatory responses in cellular models, suggesting their potential use in treating inflammatory diseases .

Data Tables

| Activity Type | Cell Line/Model | IC50/Effectiveness |

|---|---|---|

| Anticancer | MCF7 | 3.79 µM |

| Anticancer | A549 | 26 µM |

| Antimicrobial | E. coli | Effective |

| Anti-inflammatory | In vitro models | Significant modulation |

Synthesis and Structural Considerations

The synthesis of this compound involves several chemical reactions that allow for the formation of complex molecules useful in medicinal chemistry. Its structural similarities to other bioactive compounds enhance its potential for diverse applications in drug discovery .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis typically involves bromination of precursor pyrazole derivatives followed by amine functionalization. Key steps include:

- Precursor Selection : Start with 1-methyl-1H-pyrazol-5-amine derivatives, as bromination at the 4-position is regioselective under controlled conditions .

- Bromination Optimization : Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to resolve aromatic protons and amine groups. Coupling constants (e.g., ) confirm pyrazole ring substitution .

- X-Ray Diffraction : Single-crystal X-ray analysis determines bond angles (e.g., C-Br bond length ~1.89 Å) and hydrogen-bonding networks (N-H⋯Cl interactions in hydrochloride salts) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H] at m/z 220.98) and isotopic patterns for bromine .

Q. How does the solubility and stability of this compound influence its handling in aqueous vs. organic reaction systems?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Prepare stock solutions in DMSO (10 mM) for biological assays .

- Stability : Store at −20°C under inert gas (N) to prevent hydrolysis of the C-Br bond. Monitor degradation via TLC (R shift) or -NMR .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of electrophilic substitution in 4-bromo-1-methyl-1H-pyrazol-5-amine derivatives?

- Methodological Answer :

- Electronic Effects : The electron-donating methyl group at N1 directs electrophiles (e.g., bromine) to the C4 position due to resonance stabilization of the intermediate σ-complex .

- Steric Effects : Bulky substituents at C3/C5 (e.g., isopropyl groups) reduce reactivity at adjacent positions, as seen in analogs like 4-bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride .

- Computational Validation : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Q. How can in silico modeling predict the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The bromine atom may occupy hydrophobic pockets, while the amine group forms hydrogen bonds .

- QSAR Studies : Correlate substituent effects (e.g., halogen size, amine pK) with activity data from analogs (e.g., 1-(4-bromophenyl)-4-(4-methoxyphenyl)-pyrazol-5-amine) .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?

- Methodological Answer :

- Data Triangulation : Compare assays (e.g., IC in enzyme vs. cell-based systems) and control for variables like solvent (DMSO vs. saline) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical differences .

- Meta-Analysis : Use tools like RevMan to aggregate data from studies on analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile) and identify trends .

Q. What strategies enhance the selectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh) with KCO in THF/water (3:1) to couple the C4-bromine with aryl boronic acids while preserving the amine group .

- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent undesired side reactions .

Q. How do structural modifications (e.g., halogen substitution) impact the pharmacological profile of this compound?

- Methodological Answer :

- Halogen Scanning : Replace bromine with chlorine or iodine to study effects on lipophilicity (logP) and target binding. For example, 4-chloro analogs show reduced CNS penetration due to lower Cl vs. Br hydrophobicity .

- Amine Functionalization : Convert the primary amine to a secondary or tertiary amine (e.g., via reductive amination) to modulate solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.